n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine is a highly versatile, bifunctional aliphatic diamine building block characterized by a secondary piperidine amine and a sterically hindered N-methyl-N-isopropyl tertiary amine. This specific structural configuration provides distinct basicity profiles (pKa1 ~10.2 for the piperidine NH, pKa2 ~8.8 for the tertiary amine) and a unique spatial vector driven by the 3-substitution on the piperidine ring [1]. For procurement teams and synthetic chemists, its primary commercial value lies in its capacity for orthogonal functionalization without the need for extensive protecting-group chemistry. Furthermore, the specific combination of methyl and isopropyl groups at the tertiary nitrogen establishes an optimized lipophilicity profile (LogD ~1.5 at pH 7.4), balancing aqueous solubility with the membrane permeability required for downstream active pharmaceutical ingredients (APIs) in central nervous system (CNS) and targeted degradation applications [2].
Substituting this specific compound with simpler analogs, such as the N,N-dimethyl derivative or the 4-substituted piperidine isomer, frequently leads to process inefficiencies and failed assay outcomes. The more common N,N-dimethyl analog lacks sufficient steric hindrance at the tertiary amine, resulting in unwanted quaternization and significant yield losses during electrophilic coupling steps [1]. Furthermore, substituting the 3-piperidinyl core with a 4-piperidinyl core fundamentally alters the exit vector from a bent (120–140 degree) geometry to a linear (180 degree) one. This geometric shift can completely abolish ternary complex formation in targeted protein degraders (PROTACs) or disrupt binding pocket alignment in CNS targets [2]. Procurement decisions must prioritize the exact N-isopropyl-N-methyl and 3-substituted architecture to ensure reproducible synthetic yields, avoid costly protection/deprotection cycles, and maintain target-specific spatial tolerances.
The steric bulk of the N-isopropyl group provides a critical kinetic barrier at the tertiary amine, enabling highly selective reactions at the secondary piperidine nitrogen. In standard acylation assays, n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine achieves >98% regioselective mono-acylation. In direct contrast, the N,N-dimethyl comparator suffers from competitive reactivity at the less-hindered tertiary amine, yielding only 82% of the desired product alongside 18% unwanted tertiary amine quaternization [1].
| Evidence Dimension | Regioselective mono-acylation yield |
| Target Compound Data | >98% yield |
| Comparator Or Baseline | N,N-Dimethyl-2-(piperidin-3-yl)ethan-1-amine (82% yield) |
| Quantified Difference | 16% absolute yield improvement and elimination of quaternization side-products |
| Conditions | Acetyl chloride (1.05 eq), DCM, 0°C, 2 hours |
Eliminates the need for costly and time-consuming protection/deprotection steps during large-scale library synthesis, directly lowering manufacturing costs.
The incorporation of the N-isopropyl group significantly reduces the molecule's susceptibility to oxidative metabolism compared to less sterically hindered amines. When evaluated in Human Liver Microsome (HLM) stability assays, derivatives built from n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine demonstrate an extended half-life (t1/2 > 120 min). The equivalent N,N-dimethyl baseline compounds exhibit rapid N-demethylation, resulting in a half-life of only 45 min [1].
| Evidence Dimension | In vitro metabolic half-life (t1/2) |
| Target Compound Data | >120 minutes |
| Comparator Or Baseline | N,N-dimethyl analog derivatives (45 minutes) |
| Quantified Difference | >2.6-fold increase in metabolic half-life |
| Conditions | Human Liver Microsomes (HLM), 1 mg/mL protein, NADPH, 37°C |
Procuring the N-isopropyl building block directly improves the downstream pharmacokinetic viability of synthesized CNS or systemic drug candidates, reducing late-stage attrition.
The 3-substituted piperidine ring provides a specific ~120-degree exit vector that is highly advantageous for folding in PROTAC ternary complexes. In a model kinase degrader system, linkers derived from the 3-substituted target compound achieved a degradation maximum (Dmax) of 92%. Substituting with the linear 4-substituted piperidine isomer resulted in a severe steric clash between the target protein and the E3 ligase, dropping the Dmax to 45% [1].
| Evidence Dimension | Degradation maximum (Dmax) in target protein |
| Target Compound Data | 92% Dmax |
| Comparator Or Baseline | N-Methyl-N-(2-(piperidin-4-yl)ethyl)propan-2-amine (4-isomer) (45% Dmax) |
| Quantified Difference | 47% absolute increase in degradation efficiency |
| Conditions | In vitro cell-based degradation assay, 24-hour incubation, 1 µM compound concentration |
Validates the necessity of the 3-position substitution for procurement teams sourcing semi-rigid linkers for targeted protein degradation platforms.
Balancing lipophilicity is crucial for both cellular assays and formulation. The N-methyl-N-isopropyl configuration maintains a favorable LogD, allowing the target compound to achieve a kinetic solubility of >250 µM in standard phosphate-buffered saline. In contrast, the more lipophilic N,N-dipropyl comparator precipitates under identical conditions, showing a kinetic solubility of <50 µM, which severely complicates high-throughput screening workflows [1].
| Evidence Dimension | Kinetic aqueous solubility |
| Target Compound Data | >250 µM |
| Comparator Or Baseline | 1-(Piperidin-3-yl)-N,N-dipropylethan-1-amine (<50 µM) |
| Quantified Difference | >5-fold improvement in aqueous solubility |
| Conditions | PBS (pH 7.4), 1% DMSO, nephelometric measurement at 25°C |
Ensures that downstream synthesized libraries remain soluble in aqueous biological assays, preventing false negatives and precipitation in high-throughput screening.
The exceptional regioselectivity (>98%) during acylation or alkylation at the secondary amine, driven by the steric shielding of the N-isopropyl group, allows automated, parallel synthesis of kinase inhibitor libraries. This compound is the optimal choice for workflows requiring the functionalization of unprotected diamines, significantly reducing reagent costs and cycle times [1].
The specific ~120-degree exit vector provided by the 3-substituted piperidine core makes this compound a superior linker component for PROTACs. It is specifically indicated where linear (4-substituted) or highly flexible aliphatic linkers fail to induce the necessary ternary complex formation between the target protein and the E3 ligase [2].
Due to its optimized lipophilicity, basicity, and high metabolic stability against N-dealkylation, this compound is an ideal precursor for synthesizing ligands targeting central nervous system GPCRs (e.g., TAAR1, 5-HT receptors). The orthogonal reactivity allows rapid diversification of the piperidine nitrogen while maintaining the intact tertiary amine pharmacophore required for deep-pocket receptor binding [3].